3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione is an organic compound characterized by its unique thiolane ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of both amino and thiolane groups in its structure makes it a versatile molecule for chemical synthesis and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 2-methylpropylamine with a thiolane precursor under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium or platinum, to facilitate the formation of the thiolane ring. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolane ring to a more reduced form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(2-methylpropylamino)quinoline
- 2-Amino-4-methylpyridinium-4-hydroxybenzolate
- 3-Amino-2-methyl-quinazolin-4-one
Uniqueness
3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
4-(2-methylpropyl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C8H17NO2S/c1-6(2)3-7-4-12(10,11)5-8(7)9/h6-8H,3-5,9H2,1-2H3 |
InChI Key |
NNNBHAXTUYOKBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CS(=O)(=O)CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.